molecular formula C14H23ClN2O B1437523 N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine CAS No. 1040686-06-3

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine

Cat. No. B1437523
M. Wt: 270.8 g/mol
InChI Key: FSALKFHCQOHCOZ-UHFFFAOYSA-N
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Description

“N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine” is a chemical compound used for proteomics research . Its molecular formula is C14H23ClN2O and it has a molecular weight of 270.80 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine” are not fully detailed in the sources I found. It’s known that its molecular formula is C14H23ClN2O and it has a molecular weight of 270.80 .

Scientific Research Applications

Catalytic Activities in Polymerization

  • Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on derivatives of (diethyl)-ethanediamine, demonstrating effective polymerization of rac-lactide to produce polylactide (PLA). This indicates potential applications in stereoselective ring-opening polymerization and materials science (Kang, Cho, Nayab & Jeong, 2019).

Cardiotropic Activity

Catalytic Synthesis of Multicomponent Compounds

Synthesis of Complexes and Ionic Liquids

Corrosion Inhibition and Material Science

  • Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules using ethane-1,2-diamine derivatives, demonstrating its efficacy in protecting carbon steel in acidic medium. This indicates potential applications in material science and green chemistry (Chen, Fadhil, Chen, Khadom, Fu & Fadhil, 2021).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity . All sales are final .

Future Directions

The future directions of “N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine” are not specified in the sources I found. Given its use in proteomics research , it may continue to be used in this field to study protein function and interactions.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O/c1-3-17(4-2)11-9-16-10-12-18-14-8-6-5-7-13(14)15/h5-8,16H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALKFHCQOHCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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